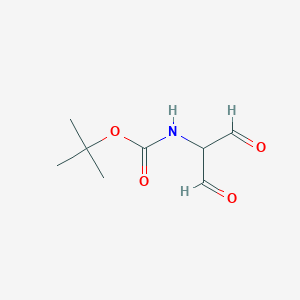
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate (TBDPC) is a synthetic organic compound that has been used as a versatile reagent in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has been used in organic synthesis, drug synthesis, and catalysis. TBDPC has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Mechanism of Action
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate acts as a catalyst in the synthesis of a variety of compounds. It is a Lewis acid, meaning that it can donate an electron pair to a nucleophile. This allows tert-butyl N-(1,3-dioxopropan-2-yl)carbamate to facilitate the formation of a covalent bond between the nucleophile and a carbon atom in the substrate.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been found to have no significant biochemical or physiological effects. It is not toxic and is not known to interact with any other compounds in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in laboratory experiments is its versatility. It can be used in a variety of organic synthesis, drug synthesis, and catalysis applications. Additionally, it is inexpensive and readily available. The main limitation of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is that it is not very stable in the presence of water or other polar solvents.
Future Directions
Future research on tert-butyl N-(1,3-dioxopropan-2-yl)carbamate could focus on its applications in organic synthesis, drug synthesis, and catalysis. Furthermore, research could be conducted to determine the optimal conditions for the synthesis of compounds using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate. Additionally, research could be conducted to determine the stability of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in various solvents and to identify any potential side effects of its use. Finally, research could be conducted to determine the optimal conditions for the synthesis of drugs using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Synthesis Methods
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol with acrylonitrile to form tert-butyl cyanoacetate. The second step involves the reaction of the tert-butyl cyanoacetate with potassium carbonate to form tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Scientific Research Applications
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and catalysis. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents, antimalarial agents, and antibiotics.
properties
IUPAC Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWULRRTYCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

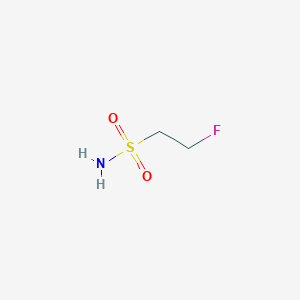
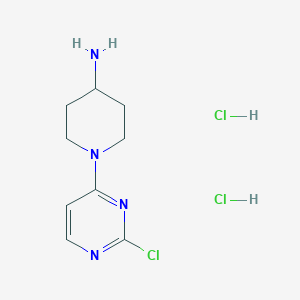

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

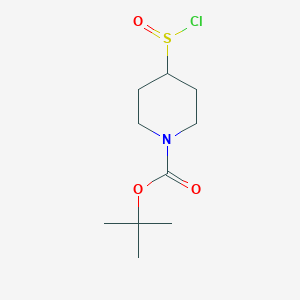


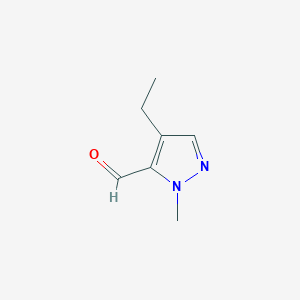
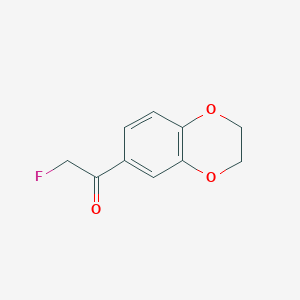


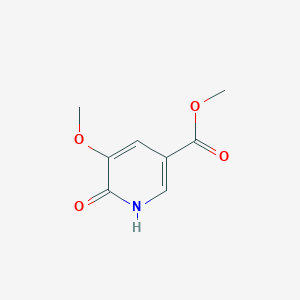
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)